5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
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Overview
Description
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione typically involves the reaction of appropriate diamines with carbon disulfide and formaldehyde under controlled conditions . The reaction conditions, such as temperature and pH, are crucial for obtaining high yields and purity. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . Its high lipid solubility allows it to penetrate cell membranes easily, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione include other thiadiazine derivatives such as:
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
3-Benzyl-5-carboxyethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Exhibits antifungal activity.
3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thione: Shows antifungal activity similar to fluconazole. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3655-88-7 |
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Molecular Formula |
C6H10N2O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-(5-methyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2S2/c1-7-3-8(2-5(9)10)4-12-6(7)11/h2-4H2,1H3,(H,9,10) |
InChI Key |
RNEWOGXVMQIGRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CSC1=S)CC(=O)O |
Origin of Product |
United States |
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